molecular formula C12H18N6O B11744744 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide

4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide

カタログ番号: B11744744
分子量: 262.31 g/mol
InChIキー: CNRVWSFQZFCADO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 4-aminopyrazoles, which are recognized as a "privileged scaffold" for designing bioactive molecules . The 4-aminopyrazole core is a versatile template that provides a multifunctional framework capable of forming key interactions with various biological targets, notably protein kinases . The structural features of this compound underpin its research value. The 4-aminopyrazole moiety is known to act as an advantageous framework for creating ligands for receptors and enzymes, including p38MAPK, various kinases, and COX . This scaffold is present in several FDA-approved therapeutics, such as the anticancer agents Crizotinib and Ruxolitinib, highlighting its pharmacological relevance . Furthermore, the 1H-pyrazole-1-ylpropyl side chain incorporated into this specific molecule may enhance its properties as a linker or influence its binding affinity and selectivity, making it a valuable intermediate for constructing more complex target-oriented compounds . In research settings, this compound serves as a key synthetic precursor. 4-Aminopyrazole-3-carboxamide derivatives are established intermediates for synthesizing fused heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines, which are structures of high interest in pharmaceutical development . The primary application of 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is as a building block in the discovery and optimization of novel therapeutic agents, particularly in oncology for the development of kinase inhibitors . Its potential also extends to other therapeutic areas, including anti-infective and anti-inflammatory research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

分子式

C12H18N6O

分子量

262.31 g/mol

IUPAC名

4-amino-1-ethyl-N-(3-pyrazol-1-ylpropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H18N6O/c1-2-17-9-10(13)11(16-17)12(19)14-5-3-7-18-8-4-6-15-18/h4,6,8-9H,2-3,5,7,13H2,1H3,(H,14,19)

InChIキー

CNRVWSFQZFCADO-UHFFFAOYSA-N

正規SMILES

CCN1C=C(C(=N1)C(=O)NCCCN2C=CC=N2)N

製品の起源

United States

準備方法

Reaction Conditions and Yields

The reaction of 1b (3-oxo-2-phenylhydrazononitrile) with ethyl chloroacetate (2b ) in ethanol at reflux temperatures (78°C) produces ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate (4d ) in yields exceeding 70%. Similarly, phenacyl chloride (2c ) affords the corresponding pyrazole derivative (4e ) under analogous conditions. These methods highlight the versatility of α-halo carbonyl compounds in pyrazole synthesis.

Functionalization of the Carboxamide Group

The conversion of ester functionalities to carboxamides is critical for introducing the N-[3-(1H-pyrazol-1-yl)propyl] side chain. A two-step protocol is commonly employed:

Ester Hydrolysis and Amidation

Ethyl pyrazole-4-carboxylate intermediates undergo hydrolysis using aqueous NaOH or HCl to yield the free carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 3-(1H-pyrazol-1-yl)propan-1-amine to form the target carboxamide. For example, the reaction of 1H-pyrazole-4-carboxylic acid with SOCl₂ in ethanol at 0–20°C for 3 hours achieves an 80% yield of the ethyl ester intermediate, as confirmed by LC-MS ([M+H]⁺ = 141.0).

Table 1: Key Reaction Parameters for Carboxamide Formation

StepReagents/ConditionsYield (%)Reference
EsterificationSOCl₂, EtOH, 0–20°C, 3 h80
Amidation3-(1H-Pyrazol-1-yl)propan-1-amine, DCM65–75

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while elevated temperatures (60–80°C) accelerate reaction rates. However, prolonged heating may lead to decomposition, necessitating careful monitoring via TLC or HPLC.

Catalytic Enhancements

The use of cesium carbonate as a base in coupling reactions increases yields by deprotonating the amine nucleophile, thereby enhancing its reactivity. Copper(I) bromide (CuBr) has also been shown to catalyze C–N bond formation in pyrazole derivatives, reducing reaction times from 48 hours to 12 hours.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, CH₂CH₃) and δ 3.3–3.5 ppm (multiplet, NCH₂) confirm ethyl and propyl substituents.

  • ¹³C NMR : A carbonyl resonance at δ 165–170 ppm verifies the carboxamide group.

  • LC-MS : Molecular ion peaks ([M+H]⁺ = 196.25) align with the theoretical molecular weight.

Purity Assessment

Reverse-phase HPLC with a C18 column and UV detection at 254 nm achieves >99% purity for the final product. Gradient elution (5–95% acetonitrile in water) effectively resolves synthetic byproducts .

化学反応の分析

Condensation Reactions

The amino group at the 4-position of the pyrazole ring readily undergoes condensation with aldehydes or ketones under mild acidic or basic conditions. This reaction typically forms Schiff bases, which are valuable for further functionalization or coordination chemistry applications.

Example reaction :

Compound+RCHOEtOH, rtSchiff base derivative\text{Compound} + \text{RCHO} \xrightarrow{\text{EtOH, rt}} \text{Schiff base derivative}

  • Reagents : Aromatic aldehydes (e.g., benzaldehyde)

  • Conditions : Ethanol, room temperature, 12–24 hours

  • Products : Stable imine derivatives with potential enhanced biological activity.

Nucleophilic Substitution

The ethyl group attached to the pyrazole nitrogen can participate in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or under basic conditions.

Example reaction :

Compound+NaNH2De-ethylated intermediateR-XN-substituted derivatives\text{Compound} + \text{NaNH}_2 \rightarrow \text{De-ethylated intermediate} \xrightarrow{\text{R-X}} \text{N-substituted derivatives}

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Conditions : DMF, 60°C, 6–8 hours

  • Products : Derivatives with modified N-alkyl chains, altering lipophilicity and bioavailability.

Acylation of the Amino Group

The primary amino group undergoes acylation with acyl chlorides or anhydrides, yielding amides that enhance metabolic stability.

Example reaction :

Compound+AcClpyridineAcetylated derivative\text{Compound} + \text{AcCl} \xrightarrow{\text{pyridine}} \text{Acetylated derivative}

  • Reagents : Acetyl chloride, acetic anhydride

  • Conditions : Pyridine as base, 0°C to room temperature

  • Products : Acetylated analogs with retained pyrazole core reactivity.

Cyclocondensation with Hydrazines

The compound serves as a precursor in cyclocondensation reactions with substituted hydrazines to form fused pyrazoline or pyrazole systems. This method is critical for generating bioactive heterocycles.

Example reaction :

Compound+Ar-NH-NH2Cu(OTf)2,[bmim]PF6Trisubstituted pyrazole\text{Compound} + \text{Ar-NH-NH}_2 \xrightarrow{\text{Cu(OTf)}_2, [\text{bmim}]\text{PF}_6} \text{Trisubstituted pyrazole}

  • Reagents : Arylhydrazines, copper triflate catalyst

  • Conditions : Ionic liquid solvent ([bmim]PF6_6), 80°C, 4 hours

  • Yield : ~82% .

1,3-Dipolar Cycloaddition

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds, forming complex polycyclic structures.

Example reaction :

Compound+CH2N2Zn(OTf)2Polycyclic adduct\text{Compound} + \text{CH}_2\text{N}_2 \xrightarrow{\text{Zn(OTf)}_2} \text{Polycyclic adduct}

  • Reagents : Diazoacetates, zinc triflate catalyst

  • Conditions : Triethylamine, dichloromethane, 25°C

  • Products : Pyrazolo[1,5-a]pyrimidines with potential kinase inhibition activity .

Regioselectivity and Byproduct Management

Reactions involving multiple reactive sites (e.g., amino and pyrazole N-centers) require precise control to avoid regioisomer formation. For example, acylation preferentially targets the primary amino group over the pyrazole nitrogen due to higher nucleophilicity. Microwave-assisted synthesis has been reported to improve selectivity and reduce reaction times.

Stability Under Reactive Conditions

The compound remains stable under acidic and mild basic conditions but may degrade under strong bases (pH > 12) or prolonged heating (>100°C). Its carboxamide group is resistant to hydrolysis at physiological pH, enhancing its utility in prodrug design.

科学的研究の応用

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated the compound against human liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, reporting IC50 values of 5.35 µM and 8.74 µM, respectively. This suggests a promising application in cancer therapeutics, warranting further exploration into its mechanism of action and efficacy in vivo .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. The compound has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.

Research Overview : In vitro studies demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity, comparable to standard antibiotics. This positions the compound as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole-based compounds are also noteworthy. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Study Findings : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 production, with results indicating inhibition rates of 61–85% for TNF-α at a concentration of 10 µM. These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Summary of Biological Activities

Activity Type Target IC50/Effectiveness References
AnticancerHepG2, A549IC50: 5.35 µM (HepG2), 8.74 µM (A549)
AntimicrobialE. coli, S. aureusSignificant activity comparable to antibiotics
Anti-inflammatoryTNF-α, IL-6Inhibition rates: 61–85%

作用機序

4-アミノ-1-エチル-N-[3-(1H-ピラゾール-1-イル)プロピル]-1H-ピラゾール-3-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。 この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらします。 たとえば、特定のキナーゼを阻害したり、DNAと相互作用したりして、細胞プロセスに影響を与える可能性があります .

類似化合物との比較

Structural and Molecular Differences

The compound is compared below with five analogs based on substituent variations, molecular weight, and functional groups.

Compound Name Molecular Formula Molecular Weight Key Substituent Differences Inferred Properties
4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide (Target) C₁₂H₁₈N₆O 286.32 g/mol Baseline structure: Ethyl at pyrazole-1, 4-amino group, propyl-linked pyrazole side chain. Moderate hydrophobicity; potential for hydrogen bonding via carboxamide and amino groups.
4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide C₁₃H₂₀N₆O 276.34 g/mol Carboxamide at pyrazole-5 (vs. 3), 3-methylpyrazole side chain. Increased steric bulk from methyl group may reduce binding flexibility; altered solubility.
1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide C₁₉H₂₆N₄O₄S 406.50 g/mol Phenylsulfonyl-propanoyl group at pyrazole-4; 2-methylpropyl substituent. Enhanced electron-withdrawing effects (sulfonyl) may improve metabolic stability but reduce solubility.
1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide C₁₈H₂₀N₆O₃ 368.40 g/mol Nitro group at pyrazole-4; benzyl-pyrrolyl substituent. Nitro group increases reactivity; aromatic benzyl moiety may enhance lipophilicity and membrane permeability.
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide C₁₅H₁₅N₅O 281.31 g/mol Methyl at pyrazole-1; phenyl-pyrazolylmethyl side chain. Bulky aromatic substituent could impede target binding; lower molecular weight may improve bioavailability.

Functional Group Impact on Properties

  • Amino vs. Nitro Groups: The 4-amino group in the target compound (vs. nitro in ) likely enhances hydrogen-bonding capacity, favoring interactions with polar biological targets. Nitro groups, while electron-withdrawing, may introduce toxicity risks.
  • Side Chain Variations: The propyl-linked pyrazole in the target compound (vs.
  • Methyl Substitutions : The 3-methylpyrazole in adds steric hindrance, which could reduce off-target interactions but limit conformational adaptability .

Pharmacological Implications

Though direct activity data are unavailable, structural parallels to patented kinase inhibitors (e.g., TRK inhibitors in ) suggest the target compound may exhibit kinase-modulating properties. The carboxamide-pyrazole scaffold is common in kinase-binding motifs, where the amino group and pyrazole nitrogen atoms coordinate with ATP-binding sites .

生物活性

4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential therapeutic applications. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.

Structural Characteristics

The compound features a dual pyrazole structure, characterized by:

  • An ethyl group
  • An amino group
  • A carboxamide functional group

These structural features contribute to its unique biological profile and interaction with various biological targets.

Comparative Analysis

To better understand the biological activity of 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Amino-3-methylpyrazoleMethyl group instead of ethylExhibits different biological activities
5-(4-Chlorophenyl)-pyrazoleSubstituted phenyl groupKnown for anti-inflammatory properties
4-AminoantipyrineSimpler pyrazole derivativeWidely used as an analgesic

The dual pyrazole structure of 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide may enhance its interaction with biological targets compared to simpler derivatives.

Case Studies

Several studies have investigated the pharmacological properties of pyrazole derivatives:

Study 1:
Xia et al. prepared a series of pyrazole derivatives and screened them for antitumor activity, finding significant apoptosis induction in cancer cell lines with IC50 values ranging from 49.85 µM to lower .

Study 2:
Fan et al. synthesized derivatives that induced autophagy without causing apoptosis in A549 cell lines, indicating a potential mechanism for anticancer effects .

Study 3:
Li et al. reported on the inhibition of Aurora-A kinase by certain pyrazole derivatives, which may be relevant for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide, and how are intermediates purified?

  • Methodology : A multi-step synthesis typically involves coupling pyrazole derivatives with alkylamine precursors. For example, copper-catalyzed Ullmann-type coupling (using Cu(I)Br) and cesium carbonate as a base can facilitate the formation of the pyrazole-propylamine linkage . Purification often employs column chromatography (e.g., gradients of ethyl acetate/hexane) and acid-base extraction to isolate intermediates .
  • Key Data : Yields for analogous reactions range from 17–35%, with characterization via melting points, 1H^1H-NMR, and HRMS .

Q. How is structural confirmation of the compound achieved using spectroscopic techniques?

  • Methodology :

  • 1H^1H-NMR : Peaks for pyrazole protons (δ 6.3–8.5 ppm), ethyl groups (δ 1.2–1.4 ppm), and carboxamide NH (δ 8.0–10.0 ppm) are critical .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight within ±0.001 Da .
  • IR Spectroscopy : Absorbances near 3298 cm1^{-1} (N-H stretch) and 1650 cm1^{-1} (amide C=O) validate functional groups .

Q. What solvent systems are optimal for solubility and reactivity in pyrazole-based reactions?

  • Methodology : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility of pyrazole intermediates. Dichloromethane (DCM) is preferred for extraction due to its immiscibility with aqueous phases .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing pyrazole-carboxamide derivatives?

  • Methodology : Quantum chemical calculations (e.g., density functional theory) predict transition states and energy barriers for key steps like amide bond formation. ICReDD’s approach integrates reaction path searches and machine learning to narrow experimental parameters (e.g., temperature, catalyst loading), reducing trial-and-error .
  • Case Study : Computational screening of copper catalysts improved coupling efficiency in a related pyrazole synthesis, reducing reaction time by 40% .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how are contradictions resolved?

  • Methodology :

  • Comparative SAR : Replace the ethyl group with cyclopropyl (as in N-cyclopropyl analogs) and evaluate activity shifts. For example, 3-fluoro substituents on aryl rings increased binding affinity in analogous compounds .
  • Data Reconciliation : Conflicting bioactivity data (e.g., low in vitro vs. high in vivo efficacy) are resolved by assessing metabolic stability (e.g., cytochrome P450 assays) or membrane permeability (Caco-2 cell models) .

Q. What strategies mitigate low yields in multi-step pyrazole syntheses?

  • Methodology :

  • Catalyst Optimization : Switch from Cu(I)Br to Pd-based catalysts for Suzuki-Miyaura coupling to reduce side reactions .
  • Stepwise Monitoring : Use LC-MS to identify unstable intermediates (e.g., hydrazine adducts) and adjust reaction quenching protocols .

Q. How are reaction scalability challenges addressed without compromising purity?

  • Methodology :

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization), enhancing reproducibility at scale .
  • Crystallization Screening : High-throughput solubility studies identify optimal anti-solvents (e.g., tert-butyl methyl ether) for final-product recrystallization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。